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Compound of Interest

4-Bromo-2-Fluorobenzylamine
Compound Name:
Hydrochloride

Cat. No. B116050

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-2-
Fluorobenzylamine Hydrochloride (CAS No. 147181-08-6), a key intermediate in
pharmaceutical and agrochemical research. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed examination of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The
interpretation of this data is crucial for confirming molecular structure, assessing purity, and
understanding the chemical behavior of this compound.

Molecular Structure and Physicochemical
Properties

4-Bromo-2-Fluorobenzylamine Hydrochloride is a substituted benzylamine salt. The
presence of bromine and fluorine atoms on the aromatic ring, combined with the protonated
aminomethyl group, imparts specific spectroscopic features that are fundamental to its
identification and characterization.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b116050?utm_src=pdf-interest
https://www.benchchem.com/product/b116050?utm_src=pdf-body
https://www.benchchem.com/product/b116050?utm_src=pdf-body
https://www.benchchem.com/product/b116050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 147181-08-6 [1]12]
Molecular Formula C7HsBrCIFN [1]
Molecular Weight 240.50 g/mol [1]
Monoisotopic Mass 238.95127 Da [1]

Below is a diagram illustrating the workflow for the spectroscopic analysis of 4-Bromo-2-

Fluorobenzylamine Hydrochloride.
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Caption: Workflow for the synthesis and spectroscopic analysis of 4-Bromo-2-

Fluorobenzylamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of a molecule. For 4-Bromo-2-Fluorobenzylamine Hydrochloride, both *H and 13C
NMR are essential for unambiguous structural assignment. The data presented here is a
combination of experimental data for the free base and predicted data for the hydrochloride
salt, which is a common practice when experimental data for the salt is not readily available in

the public domain.

'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to neighboring protons. The protonation of the amine
group to form the hydrochloride salt leads to a significant downfield shift of the benzylic (CH2)
and amine (NHs*) protons due to the electron-withdrawing effect of the positive charge.

Table 1: *H NMR Spectral Data
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Experimental *H
NMR of Free Base
(CDCI3)[3]

Assignment

Predicted *H NMR of
Hydrochloride
(DMSO-ds)[4]

Interpretation

7.42-7.27 (m, 1H),
7.25-7.16 (m, 2H)

Aromatic CH

~7.75 (dd), ~7.60 (dd),
~7.45 (1)

The aromatic region
shows three distinct
signals due to the
substitution pattern.
The fluorine and
bromine atoms, along
with the benzylamine
group, create a
complex splitting

pattern.

3.65 (t, J = 6.6 Hz,

Benzyl CH2
2H)

~4.10 (s)

The benzylic protons
are adjacent to the
electron-withdrawing
aromatic ring and the
aminium group,
resulting in a
downfield shift. In the
hydrochloride, this
shift is expected to be

more pronounced.
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The amine protons of
the free base are
often broad and may

exchange with trace

water. In the
Not explicitly reported, hydrochloride salt, the
Amine NH2/NHs™* typically a broad ~8.60 (broad s) ammonium protons
singlet are expected to be
significantly

deshielded and
appear as a broad
singlet further
downfield.[5]

13C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are sensitive to the electronic environment of each carbon atom. The presence
of electronegative fluorine and bromine atoms, as well as the protonated amino group,
significantly influences the chemical shifts of the aromatic and benzylic carbons.

Table 2: Predicted 13C NMR Spectral Data for Hydrochloride (DMSO-de)[4]
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Assignment

Predicted Chemical
Shift (8, ppm)

Multiplicity (due to C-
F coupling)

Interpretation

C-F

~160.0

d, YJCF = 250 Hz

The carbon directly
attached to the
fluorine atom exhibits
a large one-bond
coupling constant and
is significantly
deshielded.

C-Br

~118.0

d,2JCF=25Hz

The carbon bearing
the bromine atom is
influenced by the
ortho-fluorine,
resulting in a two-

bond C-F coupling.

Aromatic CH

~135.0, ~130.0,
~122.0

d, ¥JCF =3.5Hz; d,
3JCF =5.0 Hz; d, 2JCF
=15Hz

The remaining
aromatic protons
show characteristic
chemical shifts and
coupling to the
fluorine atom, which
helps in their

assignment.

Quaternary C

~125.0

The quaternary
carbon to which the
benzyl group is
attached does not
show a strong

coupling to fluorine.

Benzyl CH2

~40.0

The benzylic carbon is
shielded compared to

the aromatic carbons.

Experimental Protocol for NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-Fluorobenzylamine
Hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds). Ensure
complete dissolution.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans (e.g., 1024 or more) may be necessary due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to the vibrations of
chemical bonds. The IR spectrum of 4-Bromo-2-Fluorobenzylamine Hydrochloride is
expected to show characteristic absorptions for the ammonium group, the aromatic ring, and
the C-F and C-Br bonds.

Table 3: Characteristic IR Absorption Bands
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Frequency Range (cm™?) Vibration Interpretation

Characteristic of the
3200-2800 N-H stretch (broad) ammonium (-NHs*) group in
the hydrochloride salt.

_ Indicates the presence of the
3100-3000 Aromatic C-H stretch )
benzene ring.

o These absorptions are typical
1600-1585, 1500-1400 C=C stretch (in-ring) o
for aromatic rings.

A strong absorption indicating
1250-1000 C-F stretch the presence of the carbon-
fluorine bond.

Corresponds to the stretching

1100-1000 C-N stretch )
of the carbon-nitrogen bond.
The carbon-bromine bond
vibration appears in the lower
700-500 C-Br stretch

frequency region of the

spectrum.

Note: The availability of an FTIR spectrum has been noted on SpectraBase from a sample
provided by Alfa Aesar, analyzed by Bio-Rad Laboratories.[1]

Experimental Protocol for IR Spectroscopy (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Record a background spectrum.

o Sample Application: Place a small amount of the solid 4-Bromo-2-Fluorobenzylamine
Hydrochloride sample onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the
crystal. Acquire the IR spectrum over the range of 4000-400 cm™2.

» Data Analysis: Identify and label the significant absorption peaks and correlate them to the
functional groups present in the molecule.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. For 4-Bromo-2-Fluorobenzylamine, the most notable feature in the mass
spectrum is the isotopic pattern of bromine.

Key Features in the Mass Spectrum:

e Molecular lon Peak (M*): The free base, (4-bromo-2-fluorophenyl)methanamine, has a
molecular weight of approximately 204.04 g/mol . Due to the presence of the two major
isotopes of bromine, 7°Br and Br, in a roughly 1:1 ratio, the molecular ion will appear as a
pair of peaks of nearly equal intensity, two mass units apart (m/z 204 and 206).

» Fragmentation Pattern: The primary fragmentation pathway for benzylamines is typically
cleavage of the C-C bond between the aromatic ring and the benzylic carbon. The expected
major fragments would be the tropylium-like ion and the benzyl cation, which will also exhibit
the characteristic bromine isotopic pattern.

Below is a diagram illustrating the expected mass spectrometry fragmentation.

[(C7H7BrFN)*]
miz 204/206

- CHzNH:z - CeH3BrF -H
[CHz2NH2]*
m/z 30

Click to download full resolution via product page

[(CeH3BrF)*]
m/z 172/174

[(C7HeBrF)*]
m/z 186/188

Caption: Predicted mass spectrometry fragmentation of 4-Bromo-2-Fluorobenzylamine.

Experimental Protocol for Mass Spectrometry (ESI)

o Sample Preparation: Prepare a dilute solution of 4-Bromo-2-Fluorobenzylamine
Hydrochloride in a suitable solvent such as methanol or acetonitrile.
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e Instrumentation: Use an Electrospray lonization (ESI) mass spectrometer.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in positive ion mode. The spectrum will show the [M+H]* ion for the free base.

o Data Analysis: Analyze the resulting spectrum for the molecular ion peak, paying close
attention to the isotopic pattern confirming the presence of bromine. Identify major fragment
ions to corroborate the proposed structure.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a definitive structural
confirmation of 4-Bromo-2-Fluorobenzylamine Hydrochloride. The *H and 3C NMR spectra
elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR
spectroscopy confirms the presence of key functional groups, particularly the ammonium group
characteristic of the hydrochloride salt. Mass spectrometry verifies the molecular weight and
the presence of bromine through its distinct isotopic signature. Together, these analytical
techniques form a robust basis for the quality control and characterization of this important
chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-
Fluorobenzylamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b116050#spectral-data-for-4-bromo-2-
fluorobenzylamine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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